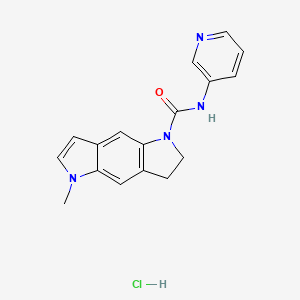![molecular formula C18H21NO B1680856 1-[2-(4-苯基苯氧基)乙基]吡咯烷 CAS No. 262451-89-8](/img/structure/B1680856.png)
1-[2-(4-苯基苯氧基)乙基]吡咯烷
描述
“1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is a cell-permeable leukotriene A4 (LTA4) hydrolase inhibitor that suppresses LTB4 production . It has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease and psoriasis .
Molecular Structure Analysis
The molecular formula of “1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is C18H21NO . It has a molecular weight of 267.37 . The SMILES string representation of the molecule isC1CCN(C1)CCOc2ccc(cc2)-c3ccccc3 . Physical And Chemical Properties Analysis
The compound is a solid with an off-white color . It has a melting point of 58-60 °C . It is soluble in DMSO at 22 mg/mL .科学研究应用
合成和化学性质
磷化物催化的环化反应:Zhu、Lan和Kwon(2003年)展示了在磷化物催化的[4 + 2]环化过程中使用乙基2-甲基-2,3-丁二烯酸酯,从而形成乙基6-取代-1-(对甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸酯。这展示了在合成有机化学中使用类似结构来创建复杂分子的潜力(Zhu, Lan, & Kwon, 2003)。
晶体结构和量子化学研究:Zulfiqar等人(2021年)对4-(吡咯烷-2,5-二酮-1-基)酚进行了研究,这是与1-[2-(4-苯基苯氧基)乙基]吡咯烷相关的化合物,涉及使用FT-IR、NMR、XRD和质谱分析,以及计算方法。这项研究为分子结构提供了见解,并在抗炎和抗癌药物开发等领域的潜在应用方面提供了启示(Zulfiqar et al., 2021)。
药物发现中的应用
- 双靶点抑制剂的发现:Chen等人(2011年)通过修改1-[2-(4-苯氧基苯氧基)乙基]吡咯烷,探索了针对环氧合酶和白三烯A4水解酶的双靶点抑制剂的设计。他们的研究导致合成了具有潜在双靶点抑制剂作用的苯氧基苯基吡咯烷化合物,显示了该化合物在新疗法制剂开发中的相关性(Chen et al., 2011)。
催化和有机反应
- 催化应用:Singh、Singh和Singh(2009年)研究了涉及吡咯烷衍生物的配合物,包括类似于1-[2-(4-苯基苯氧基)乙基]吡咯烷的化合物。这些配合物被用作各种有机反应中的催化剂,表明这类化合物在催化过程中的潜在用途(Singh, Singh, & Singh, 2009)。
衍生物的合成
- 芳基磺酰基吡咯烷的合成:Smolobochkin等人(2017年)展示了从酚和相关化合物合成1-(芳基磺酰基)吡咯烷的过程。这表明了1-[2-(4-苯基苯氧基)乙基]吡咯烷在合成新化学实体方面的潜力(Smolobochkin et al., 2017)。
安全和危害
属性
IUPAC Name |
1-[2-(4-phenylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUGRVAJRGZDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438298 | |
| Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
CAS RN |
262451-89-8 | |
| Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



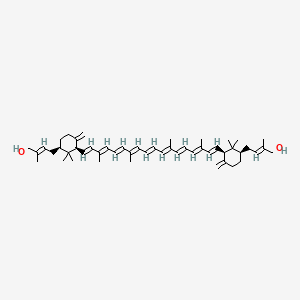
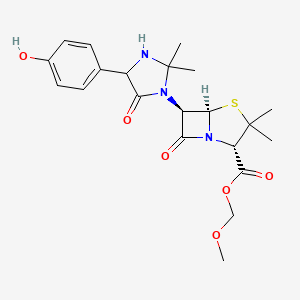
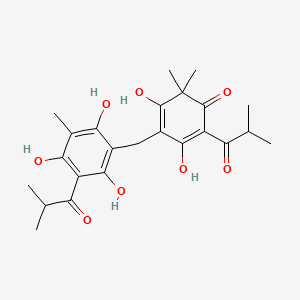
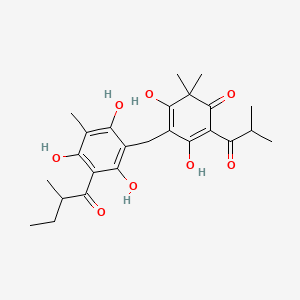
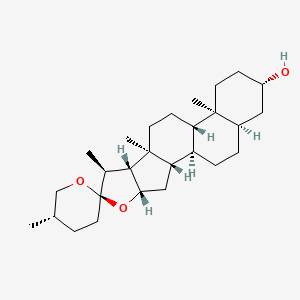
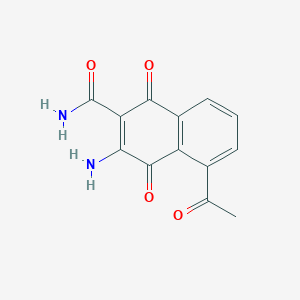
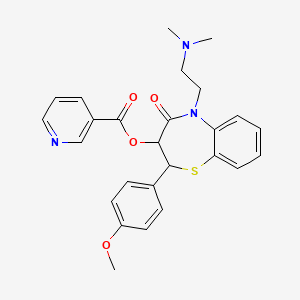
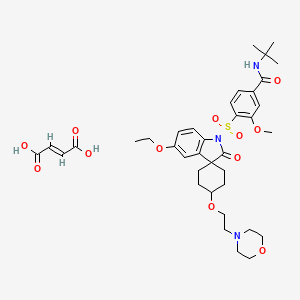
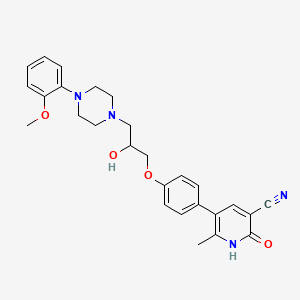
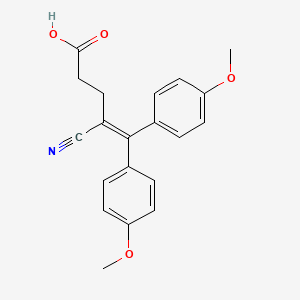
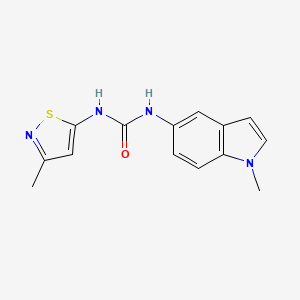
![(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid](/img/structure/B1680794.png)
![But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1680795.png)
